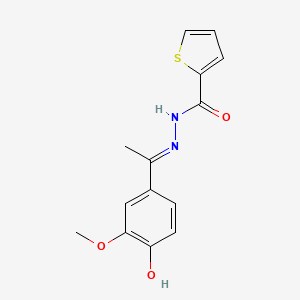![molecular formula C25H29ClN4O4 B11667470 2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11667470.png)
2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-クロロ-5-メチル-2-(プロパン-2-イル)フェノキシ]-N’-[(3E)-1-(モルホリン-4-イルメチル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、塩素化フェノキシ基、モルホリニルメチル基、およびインドリルイリデン部分を含む独自の構造を特徴としており、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
2-[4-クロロ-5-メチル-2-(プロパン-2-イル)フェノキシ]-N’-[(3E)-1-(モルホリン-4-イルメチル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドの合成には、それぞれ特定の反応条件を必要とする複数のステップが含まれます。合成経路は通常、塩素化フェノキシ中間体の調製から始まり、続いてモルホリニルメチル基とインドリルイリデン部分が導入されます。工業生産方法では、これらのステップを最適化して収率と純度を高め、同時にコストと環境への影響を最小限に抑える場合があります。
化学反応の分析
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 特定の条件下で、フェノキシ基は酸化され、キノン誘導体の形成につながります。
還元: 存在する場合、ニトロ基は、触媒の存在下で水素ガスなどの一般的な還元剤を使用してアミンに還元できます。
置換: フェノキシ基の塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アンモニアなどの求核剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究における用途
2-[4-クロロ-5-メチル-2-(プロパン-2-イル)フェノキシ]-N’-[(3E)-1-(モルホリン-4-イルメチル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: その独自の構造により、さまざまな生物学的標的に結合することが可能になり、酵素阻害と受容体結合の研究に役立ちます。
医学: 癌や感染症などの疾患の治療のための創薬におけるリード化合物として使用できる可能性があります。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。フェノキシ基は疎水性ポケットに結合し、モルホリニルメチル基はアミノ酸残基と水素結合を形成できます。インドリルイリデン部分はπ-πスタッキング相互作用に関与することができ、化合物の結合親和性と特異性を高めます。これらの相互作用は、標的タンパク質の活性を調節し、望ましい生物学的効果をもたらす可能性があります。
類似化合物との比較
他の類似化合物と比較して、2-[4-クロロ-5-メチル-2-(プロパン-2-イル)フェノキシ]-N’-[(3E)-1-(モルホリン-4-イルメチル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、官能基のユニークな組み合わせにより際立っています。類似化合物には以下が含まれます。
- 2-[4-クロロ-5-メチル-2-(プロパン-2-イル)フェノキシ]酢酸
- N'-[(3E)-1-(モルホリン-4-イルメチル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジド
これらの化合物は、いくつかの構造的類似性を共有していますが、特定の官能基と全体的な分子構造が異なり、化学反応性と生物学的活性の違いにつながる可能性があります。
特性
分子式 |
C25H29ClN4O4 |
|---|---|
分子量 |
485.0 g/mol |
IUPAC名 |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C25H29ClN4O4/c1-16(2)19-13-20(26)17(3)12-22(19)34-14-23(31)27-28-24-18-6-4-5-7-21(18)30(25(24)32)15-29-8-10-33-11-9-29/h4-7,12-13,16,32H,8-11,14-15H2,1-3H3 |
InChIキー |
AKOQMFWJLGKUKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11667389.png)
![3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11667392.png)


![2-(phenylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide](/img/structure/B11667413.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11667434.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11667443.png)

![(5E)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11667456.png)
![N'-[(Z)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667459.png)
![2-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11667466.png)
![3-{[(3-Chlorophenyl)imino]methyl}-9-methyl-2-(4-toluidino)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11667474.png)
![2-{[(2-Methylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11667476.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667481.png)
